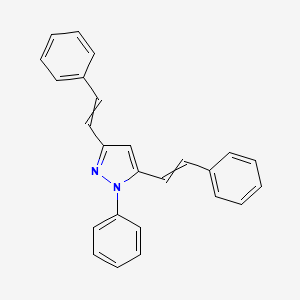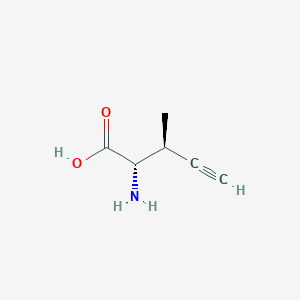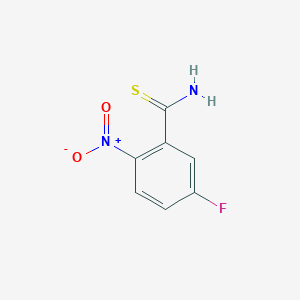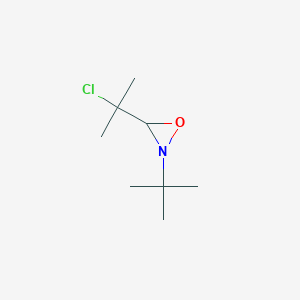
2-Heptanone, 1-cyclohexyl-1-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptanone, 1-cyclohexyl-1-hydroxy- is an organic compound with the molecular formula C13H24O2. It is a ketone with a hydroxyl group attached to the first carbon of the heptanone chain and a cyclohexyl group attached to the same carbon. This compound is known for its distinctive chemical structure, which combines a linear heptanone chain with a cyclohexyl ring, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone, 1-cyclohexyl-1-hydroxy- can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-heptanone in the presence of a suitable solvent such as diethyl ether. The reaction proceeds via the formation of a Grignard reagent, which then reacts with the ketone to form the desired product.
Another method involves the reduction of 1-cyclohexyl-2-heptanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group into a hydroxyl group, resulting in the formation of 2-Heptanone, 1-cyclohexyl-1-hydroxy-.
Industrial Production Methods
Industrial production of 2-Heptanone, 1-cyclohexyl-1-hydroxy- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptanone, 1-cyclohexyl-1-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can yield 1-cyclohexyl-2-heptanone or 1-cyclohexyl-2-heptanoic acid.
Reduction: Reduction of the ketone group can produce 1-cyclohexyl-2-heptanol.
Substitution: Substitution reactions can result in compounds such as 1-cyclohexyl-2-heptyl chloride or 1-cyclohexyl-2-heptylamine.
Wissenschaftliche Forschungsanwendungen
2-Heptanone, 1-cyclohexyl-1-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Heptanone, 1-cyclohexyl-1-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Heptanone, 1-cyclohexyl-1-hydroxy- can be compared with other similar compounds such as:
2-Heptanone: Lacks the cyclohexyl and hydroxyl groups, making it less complex and less versatile in chemical reactions.
1-Cyclohexyl-2-heptanone:
1-Cyclohexyl-2-heptanol: Contains a hydroxyl group but lacks the ketone functionality, influencing its chemical behavior and uses.
The unique combination of a cyclohexyl ring, a hydroxyl group, and a ketone group in 2-Heptanone, 1-cyclohexyl-1-hydroxy- makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
143676-08-8 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
1-cyclohexyl-1-hydroxyheptan-2-one |
InChI |
InChI=1S/C13H24O2/c1-2-3-5-10-12(14)13(15)11-8-6-4-7-9-11/h11,13,15H,2-10H2,1H3 |
InChI-Schlüssel |
KDNZGAUYXFDQFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C(C1CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B12544376.png)




![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12544400.png)


![4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B12544416.png)


